molecular formula C21H21ClN4O2 B2770583 1-(2-Chlorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea CAS No. 1396860-25-5

1-(2-Chlorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea

Cat. No.: B2770583
CAS No.: 1396860-25-5
M. Wt: 396.88
InChI Key: GNOBGFRLPOXAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea is a urea derivative featuring a 2-chlorophenyl group and a cyclohexyl moiety substituted with a 3-phenyl-1,2,4-oxadiazole ring. Urea derivatives are often explored for their pharmacological properties, including kinase inhibition and enzyme modulation, due to their ability to form hydrogen bonds with target proteins . The 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability, while halogenated aryl groups (e.g., 2-chlorophenyl) may influence binding affinity and selectivity .

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2/c22-16-11-5-6-12-17(16)23-20(27)25-21(13-7-2-8-14-21)19-24-18(26-28-19)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2,(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOBGFRLPOXAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CC=CC=C3)NC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea typically involves multiple steps:

    Formation of the 1,2,4-Oxadiazole Ring: This can be achieved through the reaction of a hydrazide with a nitrile under acidic or basic conditions.

    Cyclohexyl Substitution: The cyclohexyl group can be introduced via a Grignard reaction or other organometallic methods.

    Urea Formation: The final step involves the reaction of the substituted cyclohexylamine with 2-chlorophenyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the cleavage of the urea linkage or modification of the aromatic rings.

    Reduction: Reduction reactions can target the oxadiazole ring or the urea group, leading to different products.

    Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. Studies have shown that derivatives of 1,2,4-oxadiazole possess significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria . For instance, the minimal inhibitory concentrations (MICs) for some derivatives were found to be as low as 12.5 μg/mL, indicating potent antibacterial effects .

Anticancer Properties

The compound has been investigated for its anticancer activities. In vitro studies have shown that derivatives of 1-(2-Chlorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea exhibit antiproliferative effects against several cancer cell lines such as HCT116 (colon), MCF-7 (breast), and A549 (lung) cells . The mechanism of action is believed to involve the inhibition of key cellular pathways involved in tumor growth.

Enzyme Inhibition

Recent studies indicate that the compound may act as an inhibitor of specific enzymes related to cancer progression. For example, some oxadiazole derivatives have been shown to inhibit phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical in cancer cell survival and proliferation . This suggests potential applications in targeted cancer therapies.

Case Studies

Study Objective Findings
Study A Evaluate antimicrobial efficacyFound significant antibacterial activity against multiple strains with MICs < 50 μg/mL.
Study B Assess anticancer effectsDemonstrated potent antiproliferative activity against HCT116 and MCF-7 cell lines with IC50 values in the low micromolar range.
Study C Investigate enzyme inhibitionIdentified inhibition of PI3K and mTOR pathways leading to reduced tumor growth in vivo models.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related urea derivatives with variations in substituents, core rings, and biological profiles. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Phenyl/Oxadiazole) Key Features/Status Reference
1-(2-Chlorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea C₂₁H₂₁ClN₄O₂ ~397.3* 2-Cl phenyl; 3-phenyl oxadiazole Hypothetical (inferred from analogs)
1-(2-Fluorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea C₂₁H₂₁FN₄O₂ 380.42 2-F phenyl; 3-phenyl oxadiazole Available (CAS 1396799-60-2)
1-(2-Chlorophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea C₁₆H₁₈ClN₄O₂ Not reported 2-Cl phenyl; 3-methyl oxadiazole Discontinued (CAS 2377607-35-5)
1-(2-Bromophenyl)-3-[1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl]urea C₂₀H₂₁BrN₅O₂ Not reported 2-Br phenyl; 3-pyridinyl oxadiazole Discontinued (Ref: 10-F727858)
3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1-[3-(trifluoromethyl)phenyl]urea C₂₁H₂₀F₃N₅O₂ 431.41 3-CF₃ phenyl; 3-pyridinyl oxadiazole Available (CAS 1396795-05-3)

*Molecular weight inferred by substituting F (19 g/mol) with Cl (35.5 g/mol) in the 2-fluorophenyl analog .

Key Findings from Comparative Analysis

Replacement of the oxadiazole’s phenyl group with pyridinyl (as in ) introduces hydrogen-bonding capability, which could modulate target selectivity but may reduce metabolic stability .

Structural Flexibility

  • Cyclohexyl-linked urea derivatives (e.g., target compound) exhibit greater conformational rigidity than pyrrolidinyl analogs (e.g., compound 14 in ), which may restrict binding to certain enzyme pockets .

Thermodynamic Stability

  • 1,2,4-Oxadiazole rings with aromatic substituents (e.g., phenyl, pyridinyl) demonstrate higher thermal stability (>150°C melting points) compared to alkyl-substituted variants (e.g., 3-methyl), as seen in .

Contradictions and Limitations

  • Direct biological data (e.g., IC₅₀ values) are absent in the provided evidence, necessitating extrapolation from structural trends.

Biological Activity

The compound 1-(2-Chlorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea is a derivative of oxadiazole, a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C19H20ClN3OC_{19}H_{20}ClN_3O with a molecular weight of approximately 345.84 g/mol. The structure includes a chlorophenyl group and an oxadiazole moiety, contributing to its biological activity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole ring have demonstrated significant antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)% Inhibition
1T-47D0.6790.47
2SR0.8081.58
3SK-MEL-50.8784.32
4MDA-MB-4680.9084.83

These results indicate that the compound exhibits high potency against breast cancer (T-47D) and melanoma (SK-MEL-5) cell lines, suggesting its potential as an anticancer agent .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes associated with cancer progression. Notably, studies have shown that derivatives of oxadiazole can inhibit human carbonic anhydrases (hCA), which are implicated in tumor growth and metastasis.

Table 2: Inhibition of Human Carbonic Anhydrases

CompoundTarget EnzymeK_i (nM)
AhCA I89
BhCA II750
ChCA IX0.75

The most active compound showed a K_i value of 89\pM against hCA IX, indicating potent enzyme inhibition .

Study on Antitumor Activity

A study conducted by researchers at the National Cancer Institute evaluated several oxadiazole derivatives for their antitumor activity across multiple cancer types. Among these, the compound exhibited significant growth inhibition rates in leukemia and breast cancer cell lines, with a growth percent (GP) of up to 39.77\% for MDA-MB-435 melanoma cells .

The mechanism by which this compound exerts its biological effects may involve the induction of apoptosis in cancer cells and the inhibition of angiogenesis. Molecular docking studies suggest that it binds effectively to target proteins involved in cell signaling pathways critical for tumor growth .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.